4-Bromo-7-nitroisoquinolin-1(2H)-one: Structural Profiling, Synthesis, and Functionalization in Drug Discovery
4-Bromo-7-nitroisoquinolin-1(2H)-one: Structural Profiling, Synthesis, and Functionalization in Drug Discovery
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on privileged, bifunctional scaffolds. 4-Bromo-7-nitroisoquinolin-1(2H)-one (CAS: 1036390-36-9) represents a highly versatile intermediate, characterized by two orthogonal functionalization handles: an electrophilic C4-bromide and a reducible C7-nitro group. As a Senior Application Scientist, I have structured this technical guide to provide an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its synthesis, and self-validating protocols for its integration into drug discovery pipelines—particularly in the development of Poly(ADP-ribose) polymerase (PARP) and kinase inhibitors.
Structural & Physicochemical Profiling
The utility of 4-bromo-7-nitroisoquinolin-1(2H)-one stems from its unique electronic distribution. The isoquinolin-1(2H)-one core exhibits lactam-lactim tautomerism, heavily favoring the lactam form under physiological conditions. This is a critical feature, as the lactam N-H and C=O act as a bidentate hydrogen-bonding motif that effectively mimics the nicotinamide moiety of NAD+, a primary interaction required for .
Mechanistically, the C3-C4 bond retains significant enamine-like character due to the delocalization of the nitrogen lone pair. This renders the C4 position highly nucleophilic and susceptible to electrophilic halogenation. Conversely, the C7-nitro group exerts a strong electron-withdrawing effect, deactivating the benzenoid ring to further electrophilic attack while priming the molecule for downstream reduction.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters that dictate the compound's behavior in synthetic workflows and biological environments.
| Property | Value | Mechanistic Implication |
| Chemical Name | 4-Bromo-7-nitroisoquinolin-1(2H)-one | Standard IUPAC nomenclature. |
| CAS Registry Number | 1036390-36-9 | . |
| Molecular Formula | C₉H₅BrN₂O₃ | Indicates a highly functionalized, low-MW core. |
| Molecular Weight | 269.05 g/mol | Ideal starting MW for fragment-based drug design (FBDD). |
| Topological Polar Surface Area | 76.0 Ų | Excellent membrane permeability profile for an intermediate. |
| Hydrogen Bond Donors | 1 (N-H) | Crucial for target enzyme active-site anchoring. |
| Hydrogen Bond Acceptors | 3 (C=O, -NO₂) | Facilitates secondary binding interactions. |
| LogP (Predicted) | ~2.20 | Favorable lipophilicity for organic solvent solubility. |
Synthetic Workflows & Methodologies
The synthesis of 4-bromo-7-nitroisoquinolin-1(2H)-one is typically achieved via a two-step sequence starting from the unsubstituted isoquinolin-1(2H)-one. The workflow relies on precisely controlling the electronic states of the intermediate to achieve regioselectivity.
Stepwise synthesis of 4-bromo-7-nitroisoquinolin-1(2H)-one via nitration and bromination.
Protocol 1: Regioselective Nitration of Isoquinolin-1(2H)-one
Causality & Rationale: Dissolving the starting material in concentrated sulfuric acid protonates the lactam oxygen, forming a highly electron-deficient isoquinolinium ion. This directs the incoming nitronium ion (NO₂⁺) away from the heterocyclic ring and toward the benzenoid ring, yielding a mixture of 5-nitro and 7-nitro isomers . The 7-nitro isomer is thermodynamically favored and less soluble in aqueous N,N-Dimethylformamide (DMF), allowing for selective isolation.
Step-by-Step Methodology:
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Preparation: Charge a dry, round-bottom flask with isoquinolin-1(2H)-one (1.0 eq) and concentrated H₂SO₄ (10 volumes). Cool the mixture to 0–5 °C using an ice-salt bath to prevent oxidative degradation.
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Electrophilic Addition: Add fuming HNO₃ (1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
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Reaction Progression: Stir the mixture for 2 hours at 5 °C. Self-Validation: Monitor via LC-MS; the reaction is complete when the starting material mass (m/z 146) is fully consumed, replaced by the nitrated product (m/z 191).
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Quenching & Isolation: Pour the reaction mixture slowly over crushed ice to precipitate the crude product. Filter the solid and wash extensively with cold water until the filtrate reaches pH ~6.
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Purification: Recrystallize the crude solid from a DMF/H₂O mixture (3:1) to selectively isolate 7-nitroisoquinolin-1(2H)-one. Dry under vacuum at 50 °C.
Protocol 2: Electrophilic Bromination at C4
Causality & Rationale: The C3-C4 bond acts as an enamine. N-Bromosuccinimide (NBS) in DMF provides a mild, steady release of electrophilic bromine (Br⁺). This controlled release prevents over-bromination at other positions. DMF is chosen as the solvent because it stabilizes the polar transition state of the electrophilic aromatic substitution.
Step-by-Step Methodology:
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Preparation: Dissolve 7-nitroisoquinolin-1(2H)-one (1.0 eq) in anhydrous DMF (8 volumes) under an inert argon atmosphere.
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Bromination: Add NBS (1.05 eq) portion-wise over 15 minutes. Shield the reaction flask from light (using aluminum foil) to prevent radical pathway initiation, which could lead to off-target bromination.
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Reaction Progression: Stir at room temperature for 3 hours. Self-Validation: Monitor via TLC (Silica gel, 5% MeOH in DCM, UV 254 nm). The product spot will appear slightly higher in Rf than the starting material.
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Quenching: Pour the mixture into ice-cold 10% aqueous sodium thiosulfate (Na₂S₂O₃). Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine to benign bromide ions, preventing oxidative degradation during the drying phase.
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Isolation: Filter the resulting yellow precipitate, wash with deionized water, and dry in a vacuum oven at 45 °C to afford pure 4-bromo-7-nitroisoquinolin-1(2H)-one.
Divergent Downstream Functionalization
In drug discovery, the true value of 4-bromo-7-nitroisoquinolin-1(2H)-one lies in its orthogonally reactive sites. The C4-bromide and C7-nitro groups can be sequentially modified to explore structure-activity relationships (SAR) in target binding pockets.
Divergent downstream functionalization targeting the C4 and C7 positions for drug discovery.
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C4 Cross-Coupling: The C-Br bond is highly activated for transition-metal catalysis. Palladium-catalyzed Suzuki-Miyaura or Ni-catalyzed reductive cross-couplings allow for the introduction of diverse sp² and sp³ carbon fragments. This is heavily utilized to extend the molecule into the hydrophobic sub-pockets of kinase domains.
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C7 Reduction & Derivatization: The nitro group serves as a masked amine. Catalytic hydrogenation (Pd/C, H₂) smoothly reduces the C7-nitro to a primary amine (7-aminoisoquinolin-1(2H)-one). This amine can subsequently be reacted with isocyanates or acyl chlorides to form ureas or amides, establishing critical hydrogen-bond donor/acceptor networks required for high-affinity target engagement.
References
- Title: 3-phenyl-isoquinolin-1(2H)
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Title: Ni-Catalyzed Reductive and Merged Photocatalytic Cross-Coupling Reactions toward sp3/sp2-Functionalized Isoquinolones Source: ACS Omega 2020, 5, 43, 28352–28367 URL: [Link]
